4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Medicinal Chemistry ADME Physicochemical Properties

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6) is a fluorinated pyrimidine building block utilized in medicinal chemistry and agrochemical synthesis. Its difluoromethyl group at the 4-position, combined with an ethyl ester at the 5-position, provides a unique electronic profile that influences reactivity, lipophilicity, and metabolic stability in derived compounds.

Molecular Formula C8H8F2N2O2
Molecular Weight 202.16 g/mol
CAS No. 1600338-90-6
Cat. No. B1458009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester
CAS1600338-90-6
Molecular FormulaC8H8F2N2O2
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN=C1C(F)F
InChIInChI=1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3
InChIKeyYMZOFGFFLQIGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6): Procurement and Differentiation Guide


4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6) is a fluorinated pyrimidine building block utilized in medicinal chemistry and agrochemical synthesis. Its difluoromethyl group at the 4-position, combined with an ethyl ester at the 5-position, provides a unique electronic profile that influences reactivity, lipophilicity, and metabolic stability in derived compounds . This ester serves as a key intermediate for constructing heterocyclic scaffolds, particularly in kinase inhibitor programs and nucleoside analog synthesis [1].

Why 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6) Cannot Be Replaced by Trifluoromethyl or Non-Fluorinated Analogs


The difluoromethyl group at the 4-position of the pyrimidine ring is not merely a lipophilic substituent; it modulates electron density and hydrogen-bonding capacity in ways that trifluoromethyl or non-fluorinated analogs cannot replicate. In kinase inhibitor development, the difluoromethyl moiety has been shown to improve potency and metabolic stability compared to predecessor compounds lacking this group [1]. The ethyl ester at the 5-position further distinguishes this compound from its carboxylic acid counterparts, enabling distinct reactivity profiles in ester hydrolysis and amidation reactions [2]. Consequently, substitution with a trifluoromethyl-pyrimidine or an unsubstituted pyrimidine ester would yield different electronic properties, potentially compromising target binding affinity and downstream biological activity.

Quantitative Differentiation Evidence for 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6)


Lipophilicity (LogP) Differentiation from Trifluoromethyl and Carboxylic Acid Analogs

The difluoromethyl group at the 4-position imparts a distinct lipophilicity profile compared to trifluoromethyl and carboxylic acid analogs. While direct experimental logP for the ethyl ester is not available, the corresponding carboxylic acid (4-(difluoromethyl)pyrimidine-5-carboxylic acid) has a measured logP of 0.003, significantly lower than the trifluoromethyl analog (logP estimated at ~1.2 based on structural similarity). This lower lipophilicity of the difluoromethyl acid suggests that the ethyl ester will exhibit a more favorable balance of solubility and permeability for oral bioavailability .

Medicinal Chemistry ADME Physicochemical Properties

Enhanced PI3K Inhibitor Potency via Difluoromethyl-Pyrimidine Moiety

The difluoromethyl-pyrimidine scaffold, as exemplified by the clinical candidate PQR514, demonstrates superior potency compared to predecessor compounds lacking this moiety. PQR514, which incorporates a difluoromethyl-pyrimidine core analogous to the target compound, exhibits an IC50 of 0.5 nM against PI3Kα, representing a 5-10 fold improvement over related compounds [1]. This enhanced potency translates to significant antitumor activity in vivo at doses approximately eight times lower than the phase-II compound PQR309 [1].

Oncology Kinase Inhibition PI3K

Reduced In Vivo Dose Requirement in Xenograft Models

Compounds incorporating the difluoromethyl-pyrimidine moiety demonstrate improved in vivo efficacy, requiring significantly lower doses to achieve tumor growth inhibition. In an OVCAR-3 ovarian cancer xenograft model, PQR514 (containing a difluoromethyl-pyrimidine core) achieved comparable antitumor activity at concentrations approximately eight times lower than the non-difluoromethyl predecessor PQR309 [1]. This dose reduction is attributed to both enhanced potency and favorable pharmacokinetic properties conferred by the difluoromethyl group.

Oncology In Vivo Efficacy Pharmacokinetics

P2Y1 Receptor Antagonism: Superior Potency of Difluoromethyl-Containing Analogues

In a series of P2Y1 receptor antagonists, compounds containing the difluoromethyl-pyrimidine or related difluoromethyl-imidazole moieties exhibited significantly improved potency compared to non-fluorinated or differently substituted analogs. Compounds 19 and 36b, which incorporate difluoromethyl groups, displayed IC50 values of 0.49 μM and 0.50 μM, respectively, representing an 8.3-fold and 5.0-fold improvement over the lead compound HNW001 (IC50 = 4.07 μM) and BPTU (IC50 = 2.50 μM) [1].

Ischemic Stroke Antiplatelet P2Y1 Antagonist

Improved Metabolic Stability Compared to Trifluoromethyl Analogs

The difluoromethyl group offers enhanced metabolic stability compared to trifluoromethyl substituents in pyrimidine derivatives. While direct quantitative comparison for the target compound is limited, studies on related difluoromethyl-pyrimidine acids indicate that the difluoromethyl moiety reduces oxidative metabolism by cytochrome P450 enzymes compared to trifluoromethyl analogs, which are more prone to metabolic cleavage [1]. This translates to longer half-lives in microsomal stability assays, with difluoromethyl-containing compounds often showing >60% remaining after 60 minutes versus <30% for trifluoromethyl analogs.

Metabolic Stability ADME Drug Metabolism

Synthetic Versatility: Ethyl Ester as a Key Differentiator from Carboxylic Acid

The ethyl ester functionality at the 5-position provides a crucial handle for further synthetic manipulation, distinguishing it from the corresponding carboxylic acid (CAS 1340535-05-8). The ester can be selectively hydrolyzed to the acid under mild basic conditions (e.g., LiOH, THF/H2O, 0°C to rt) without affecting the difluoromethyl group, or directly converted to amides via aminolysis. In contrast, the carboxylic acid requires activation (e.g., EDC/HOBt) for amide bond formation. This synthetic flexibility enables efficient parallel synthesis of diverse compound libraries [1].

Synthetic Chemistry Building Blocks Derivatization

Optimal Application Scenarios for 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 1600338-90-6)


Kinase Inhibitor Lead Optimization

This building block is ideally suited for the synthesis of kinase inhibitors targeting the PI3K/AKT/mTOR pathway, as demonstrated by the improved potency and in vivo efficacy of difluoromethyl-pyrimidine-containing compounds like PQR514 [1]. Its unique electronic properties enhance binding affinity while maintaining favorable pharmacokinetics.

Antiplatelet and Antithrombotic Agent Development

The compound serves as a critical precursor for P2Y1 receptor antagonists, with difluoromethyl-substituted analogs showing 5-8 fold improvements in potency over non-fluorinated leads [1]. This makes it valuable for developing novel treatments for ischemic stroke and other thrombotic disorders.

Nucleoside and Nucleotide Analog Synthesis

As an intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides, this ester enables the construction of antiviral and anticancer agents. The difluoromethyl group can mimic the steric and electronic properties of natural nucleobases while conferring metabolic stability [1].

Agrochemical Development

The compound's difluoromethyl-pyrimidine core is utilized in the design of herbicides and fungicides, where the fluorinated moiety enhances environmental stability and target site binding. Its ester functionality allows for further elaboration into bioactive agrochemicals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.